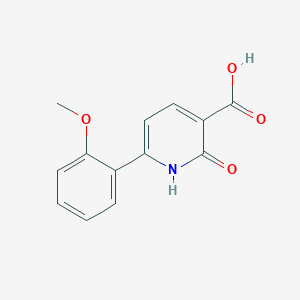

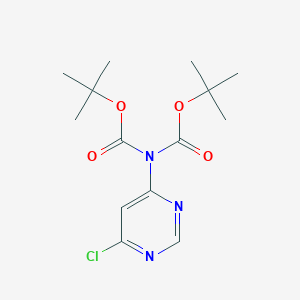

![molecular formula C13H20BNO4 B1452073 (4-{[(Tert-butoxycarbonyl)(methyl)amino]methyl}phenyl)boronic acid CAS No. 1287753-35-8](/img/structure/B1452073.png)

(4-{[(Tert-butoxycarbonyl)(methyl)amino]methyl}phenyl)boronic acid

Descripción general

Descripción

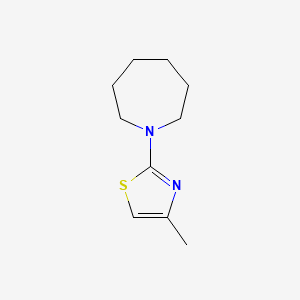

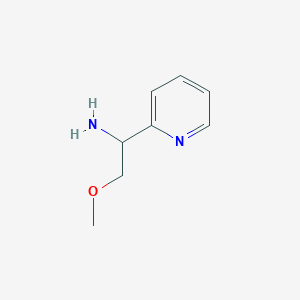

“(4-{[(Tert-butoxycarbonyl)(methyl)amino]methyl}phenyl)boronic acid” is a boronic acid derivative . Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . This compound is used as a cross-coupling building block in the synthesis of tetracycline derivatives .

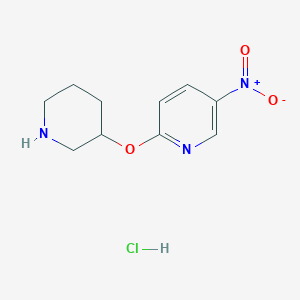

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group attached to a boronic acid group and a tert-butoxycarbonyl (Boc) protected methylamino group . The Boc group is a common protecting group used in organic synthesis.Chemical Reactions Analysis

Boronic acids, including this compound, have the ability to reversibly bind diol functional groups . This property has been utilized for the fluorescent detection of saccharides . Additionally, boronic acids can participate in Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It is stable under normal conditions but is sensitive to moisture . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Aplicaciones Científicas De Investigación

Organic Synthesis

(4-{[(Tert-butoxycarbonyl)(methyl)amino]methyl}phenyl)boronic acid: is a valuable reagent in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in synthesizing complex organic molecules. The boronic acid group interacts with palladium catalysts to facilitate the coupling with aryl halides, leading to the formation of biaryl compounds widely used in pharmaceuticals, agrochemicals, and organic materials.

Proteomics Research

In proteomics, this compound is utilized for its ability to form stable complexes with peptides and proteins. The boronic acid moiety can reversibly bind to diol-containing biomolecules, which is useful in the enrichment and isolation of glycoproteins and glycopeptides from biological samples . This application is crucial for studying post-translational modifications and understanding disease mechanisms.

Drug Discovery

The tert-butoxycarbonyl (Boc) group is a common protecting group in peptide synthesis. It is used to temporarily mask the amine functionality during the synthesis of peptide chains. The Boc group can be removed under mild acidic conditions without affecting other sensitive groups in the molecule, making it indispensable in the multi-step synthesis of peptides used in drug discovery .

Material Science

Boronic acids are known to interact with various substrates through boronate ester formation. This property is exploited in material science for the creation of responsive polymers and smart materials. These materials can change their properties in response to external stimuli such as pH, temperature, or the presence of certain analytes, making them useful for sensors and actuators .

Environmental Remediation

The compound’s ability to bind with diols can be applied in environmental remediation. It can be used to capture and remove contaminants like saccharides from wastewater. The reversible binding allows for the potential recovery and reuse of the boronic acid, making it an eco-friendly option for water treatment processes .

Catalysis

Boronic acids serve as catalysts in various chemical reactions, including amidation and esterification of carboxylic acids. The presence of the boronic acid group in (4-{[(Tert-butoxycarbonyl)(methyl)amino]methyl}phenyl)boronic acid can enhance the rate of these reactions, which are fundamental in synthesizing a wide range of organic compounds .

Fluorescent Probes

The boronic acid moiety is used in the development of fluorescent probes for detecting carbohydrates. The binding of sugars to the boronic acid leads to changes in the fluorescence properties, which can be measured to quantify sugar concentrations in various samples. This application is particularly important in medical diagnostics and research .

Chemical Sensors

Lastly, the compound’s boronic acid group can interact with various analytes, making it a useful component in chemical sensors. These sensors can detect and measure the presence of specific molecules, such as glucose, which is vital for monitoring blood sugar levels in diabetic patients .

Safety And Hazards

Direcciones Futuras

The ability of boronic acids to reversibly bind diol functional groups has been utilized for the fluorescent detection of saccharides . This suggests potential applications in the development of sensors and diagnostic tools. Additionally, the use of this compound in the synthesis of tetracycline derivatives indicates its potential in drug synthesis and medicinal chemistry.

Propiedades

IUPAC Name |

[4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4/c1-13(2,3)19-12(16)15(4)9-10-5-7-11(8-6-10)14(17)18/h5-8,17-18H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRFYNCASJLKQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN(C)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-{[(Tert-butoxycarbonyl)(methyl)amino]methyl}phenyl)boronic acid | |

CAS RN |

1287753-35-8 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1287753-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}phenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.